Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

Phosphopeptide Synthesis Protecting Group Strategy Acid Lability

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (CAS 128858-43-5), also referred to as N,N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite, is a phosphitylating agent primarily utilized in the synthesis of protected phosphopeptides. It belongs to the class of 4-halobenzyl phosphoramidites and serves as a versatile reagent for the phosphorylation of hydroxy amino acids.

Molecular Formula C20H26Cl2NO2P
Molecular Weight 414.3 g/mol
CAS No. 128858-43-5
Cat. No. B139543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-p-chlorobenzyl N,N-Diisopropylphosphoramidite
CAS128858-43-5
SynonymsBis(1-Methylethyl)phosphoraMidous Acid Bis[(4-chlorophenyl)Methyl] Ester
Molecular FormulaC20H26Cl2NO2P
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3
InChIKeyOCQXCPQSBNWTOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (CAS 128858-43-5) for Phosphopeptide Synthesis: A Comparative Procurement Guide


Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite (CAS 128858-43-5), also referred to as N,N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite, is a phosphitylating agent primarily utilized in the synthesis of protected phosphopeptides [1]. It belongs to the class of 4-halobenzyl phosphoramidites and serves as a versatile reagent for the phosphorylation of hydroxy amino acids . This compound enables the efficient introduction of phosphate groups into peptides, a critical step in preparing biologically relevant phosphopeptide probes for signal transduction and enzymatic studies .

Why Generic Substitution Fails: Quantified Cleavage Rate Differences for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite vs. 4-Halobenzyl Analogs


The selection of a phosphitylating agent for phosphopeptide synthesis cannot rely on simple in-class substitution due to the profound impact of the phosphate protecting group on deprotection kinetics and acid stability. Direct comparative studies have quantified that the 4-chlorobenzyl group of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, while cleaved at a rate similar to the 4-fluorobenzyl analog under standard acidic conditions (4M HCl/dioxane or 50% TFA/CH2Cl2), exhibits significantly lower stability than the 4-bromobenzyl analog in formic acid or 1M HCl/acetic acid [1]. This quantified difference dictates the reagent's suitability for specific solid-phase peptide synthesis (SPPS) strategies and final deprotection protocols, making blind substitution a high-risk approach for achieving desired yield and purity [2].

Quantitative Differentiation Data for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: A Comparator-Based Procurement Guide


Comparative Cleavage Kinetics vs. 4-Fluorobenzyl and 4-Bromobenzyl Analogs in Acidic Deprotection

The cleavage rate of the 4-chlorobenzyl phosphate protecting group, derived from Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, was directly compared to its 4-fluorobenzyl and 4-bromobenzyl counterparts. All three groups were cleaved at similar rates by 4M HCl/dioxane or 50% trifluoroacetic acid (TFA) in dichloromethane [1]. However, a key differentiation emerges under other acidic conditions: the 4-bromobenzyl group exhibits significantly greater stability than the 4-chlorobenzyl and 4-fluorobenzyl groups in formic acid or 1M HCl/acetic acid solutions [1].

Phosphopeptide Synthesis Protecting Group Strategy Acid Lability

Reported Yields for Phosphorylation of Protected Amino Acids

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite has been reported to phosphorylate key protected amino acid derivatives in good to high yields. Specifically, yields of 85% for Boc-Ser-OMe, 80% for Boc-Thr-OMe, and 75% for Boc-Tyr-OMe were achieved following oxidation with t-BuOOH or m-CPBA [1]. While this data demonstrates the reagent's general utility, it is presented as supporting evidence due to the absence of direct, head-to-head comparative yield data against other phosphoramidites under identical conditions in the same study.

Phosphopeptide Synthesis Reaction Yield Amino Acid Phosphorylation

Moisture Sensitivity and Handling Considerations

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is noted to be moisture-sensitive . This is a common characteristic of phosphoramidites and necessitates anhydrous handling and storage conditions to prevent hydrolysis and maintain reagent potency. While not a differentiating factor per se, this property is a critical procurement and usage consideration that impacts the long-term viability of the reagent and the reproducibility of synthetic protocols .

Reagent Stability Procurement Handling

Optimal Research and Industrial Application Scenarios for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite


Synthesis of Phosphopeptides via the Boc-SPPS Strategy

Based on the observed stability of the 4-chlorobenzyl phosphate protecting group to strong acids like 4M HCl/dioxane and 50% TFA, this reagent is well-suited for use in Boc-mode solid-phase peptide synthesis [1]. In this strategy, the Boc group is typically removed with TFA, conditions under which the 4-chlorobenzyl phosphate ester remains stable, allowing for selective deprotection and efficient on-resin phosphorylation [2].

Preparation of Protected Phosphoamino Acid Building Blocks

Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is effectively employed for the solution-phase phosphorylation of protected amino acids such as Boc-Ser-OMe, Boc-Thr-OMe, and Boc-Tyr-OMe in good to high yields [1]. These fully protected phosphoamino acid derivatives serve as valuable building blocks for the subsequent assembly of more complex phosphopeptides, enabling precise control over phosphorylation site occupancy [1].

Research Requiring a Phosphate Protecting Group with Strong Acid Lability but Moderate Stability to Milder Acids

The comparative data from Perich & Johns (1991) directly informs the use of this reagent when a phosphate protecting group is needed that is labile to strong acids (like TFA) but not as stable as a 4-bromobenzyl group in weaker acids like formic acid [1]. This nuanced stability profile makes it a candidate for synthetic sequences where an acidolytic step of intermediate strength is employed, and full deprotection of the phosphate is desired only at the final stage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.